

An In-depth Technical Guide to 4-Methoxyazobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyazobenzene

Cat. No.: B1581613

[Get Quote](#)

CAS Number: 2396-60-3

This technical guide provides a comprehensive overview of **4-Methoxyazobenzene**, a versatile photoswitchable molecule. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

4-Methoxyazobenzene, also known as p-Phenylazoanisole, is an aromatic azo compound characterized by its photochromic properties. Its physical and chemical data are summarized below.

Property	Value	References
CAS Number	2396-60-3	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	212.25 g/mol	[1] [2]
Appearance	Light yellow to brown powder or crystals	[3]
Melting Point	54-58 °C	[3]
Boiling Point	340 °C	[2]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in water.	
IUPAC Name	(E)-1-(4-methoxyphenyl)-2-phenylidiazene	[1]
Synonyms	p-Methoxyazobenzene, 4-Phenylazoanisole	[1]

Synthesis of 4-Methoxyazobenzene

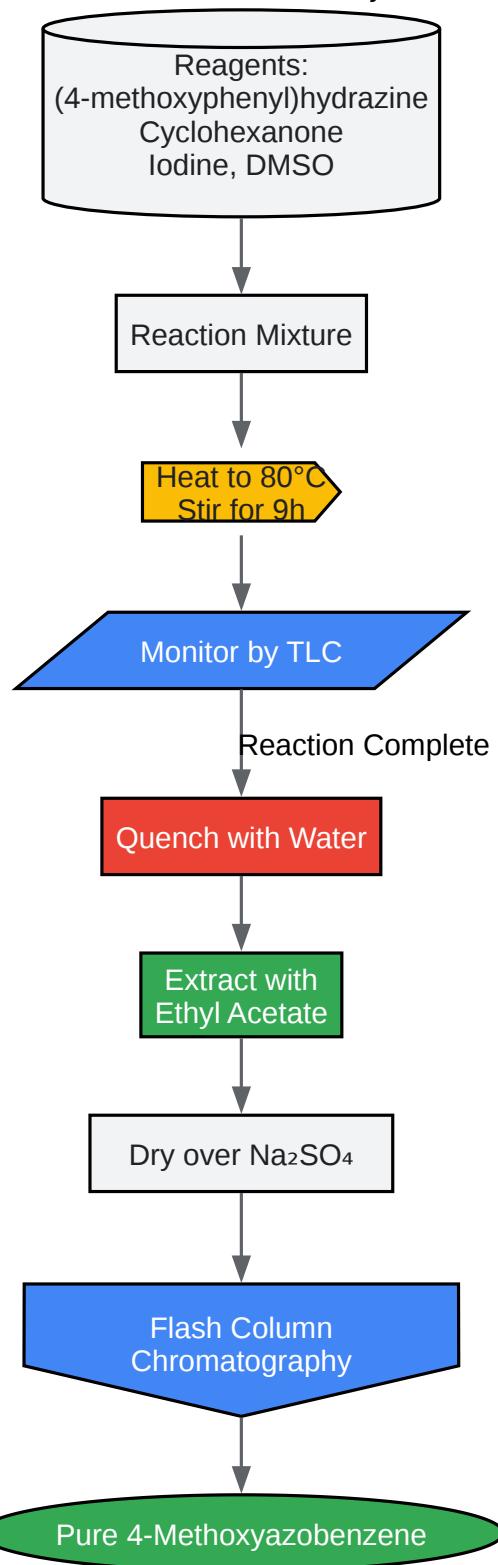
A common method for the synthesis of **4-Methoxyazobenzene** involves the reaction of an appropriate aniline derivative with a nitrosobenzene, or via an oxidative coupling reaction. A specific protocol is detailed below.[\[4\]](#)

Experimental Protocol: Synthesis via Oxidative Coupling

This protocol describes the synthesis of **4-Methoxyazobenzene** from (4-methoxyphenyl)hydrazine and cyclohexanone in the presence of iodine.[\[4\]](#)

Materials:

- (4-methoxyphenyl)hydrazine


- Cyclohexanone
- Elemental Iodine (I_2)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- In a reaction vessel suitable for heating and stirring, dissolve 0.1 mmol of elemental iodine in DMSO.
- To this solution, add 0.5 mmol of cyclohexanone.
- Add 0.5 mmol of (4-methoxyphenyl)hydrazine to the mixture.
- Heat the reaction mixture to 80 °C and stir for 9 hours under an air atmosphere.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, quench the reaction by adding water.
- Extract the product from the aqueous mixture using ethyl acetate.
- Dry the combined organic extracts over anhydrous Na_2SO_4 .
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product using flash column chromatography to isolate pure **4-Methoxyazobenzene**. An isolated yield of 72% has been reported for this method.^[4]

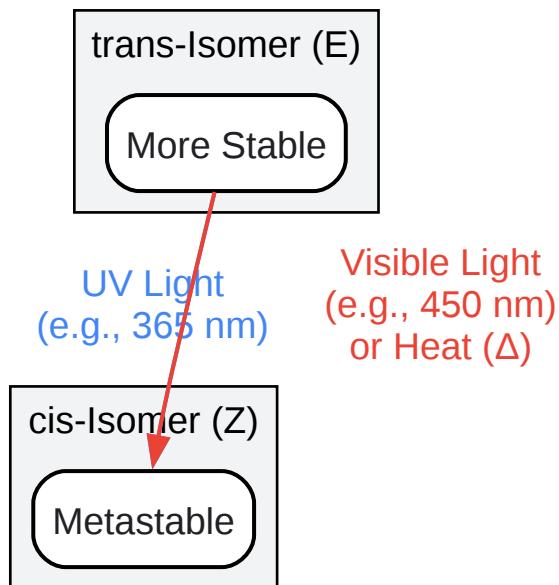
Synthesis Workflow Diagram

Synthesis Workflow for 4-Methoxyazobenzene

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Methoxyazobenzene**.

Core Application: Photoswitching


The defining characteristic of **4-Methoxyazobenzene** is its ability to undergo reversible photoisomerization. The molecule exists in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This property makes it a valuable component in the development of molecular switches, photoresponsive materials, and systems for molecular solar thermal energy storage.[\[3\]](#)

The isomerization process involves a significant change in molecular geometry, particularly the distance between the carbon atoms at the 4 and 4' positions of the phenyl rings, which decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[\[3\]](#) This structural change alters the molecule's physical properties, including its dipole moment and UV-Visible absorption spectrum.[\[3\]](#)

Photoisomerization Pathway

The trans-to-cis isomerization is typically induced by irradiation with UV light (around 320-365 nm), which excites the molecule's $\pi \rightarrow \pi^*$ transition.[\[3\]\[5\]](#) The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (around 400-450 nm) or by thermal relaxation.[\[3\]](#) The thermal process can be slow, with half-lives ranging from milliseconds to days depending on the specific azobenzene derivative and its environment.[\[3\]](#) The mechanism of isomerization is proposed to occur via either an in-plane inversion or an out-of-plane rotation around the N=N double bond.[\[6\]](#)

Photoisomerization of 4-Methoxyazobenzene

[Click to download full resolution via product page](#)

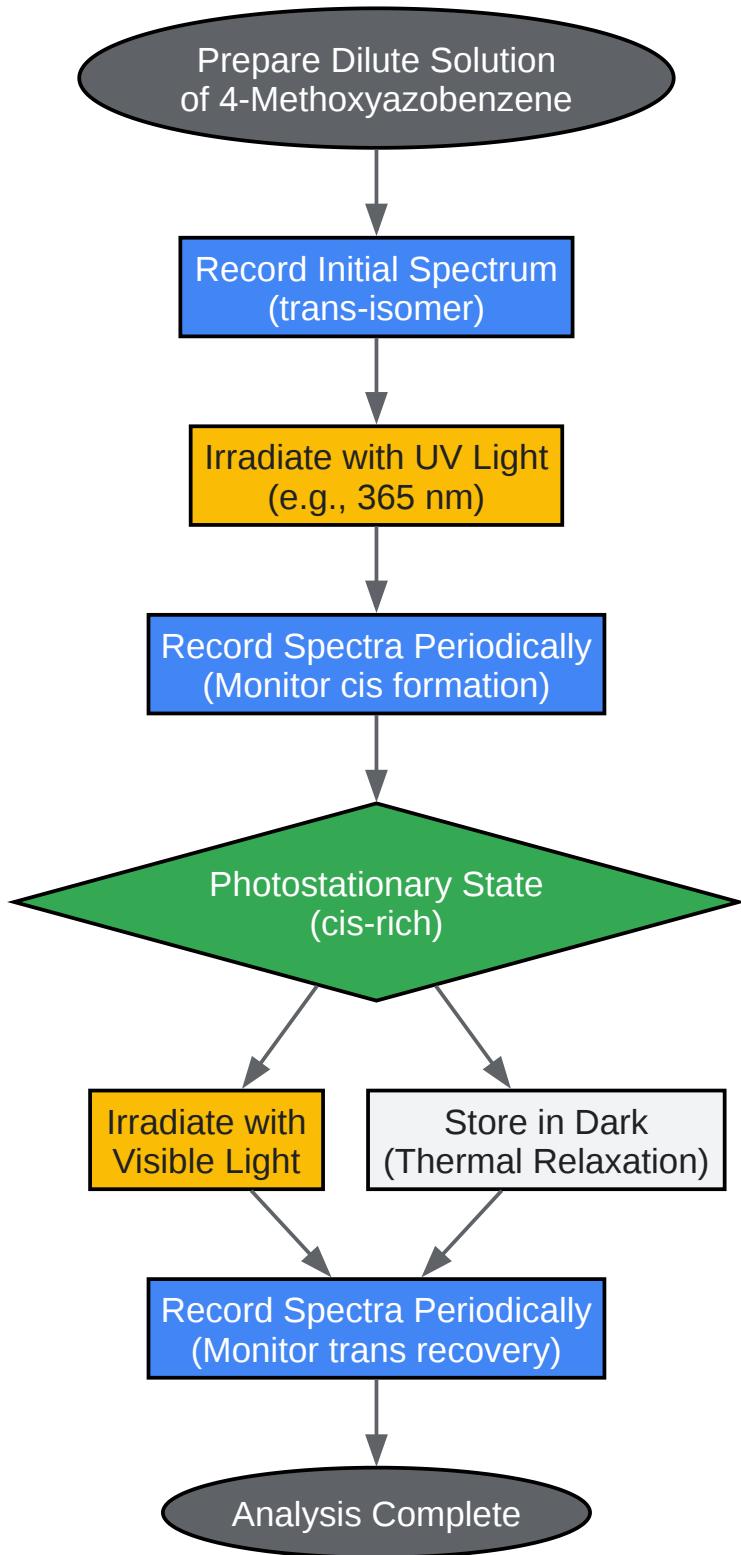
Caption: Reversible E/Z isomerization of **4-Methoxyazobenzene**.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Photoisomerization

This protocol outlines a general procedure for monitoring the photoisomerization of **4-Methoxyazobenzene** using UV-Vis spectroscopy.

Materials & Equipment:

- **4-Methoxyazobenzene**
- Spectroscopic grade solvent (e.g., ethanol, toluene, or chloroform)
- UV-Vis Spectrophotometer
- Quartz cuvettes
- UV light source (e.g., high-pressure mercury lamp with a 365 nm band-pass filter)^[7]


- Visible light source (e.g., with a 450 nm band-pass filter)[7]

Procedure:

- Sample Preparation: Prepare a dilute solution of **4-Methoxyazobenzene** in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 1 and 1.5 in the primary absorption band of the trans isomer.
- Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer. The spectrum should show a strong $\pi \rightarrow \pi^*$ transition band around 330-370 nm and a weaker $n \rightarrow \pi^*$ transition band at longer wavelengths.[5]
- Trans-to-Cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm) for a set period. Periodically record the UV-Vis spectrum to observe the changes. The intensity of the $\pi \rightarrow \pi^*$ band will decrease, while the intensity of the $n \rightarrow \pi^*$ band (around 450 nm) will increase, indicating the formation of the cis isomer.[5] Continue until a photostationary state is reached (no further significant spectral changes are observed).
- Cis-to-Trans Isomerization (Photochemical): Take the sample from step 3 (rich in the cis isomer) and irradiate it with visible light (e.g., 450 nm). Record the spectra periodically to monitor the conversion back to the trans isomer.
- Cis-to-Trans Isomerization (Thermal): Alternatively, after step 3, place the cuvette in the dark at a constant temperature and record the UV-Vis spectrum at regular intervals to monitor the thermal back-isomerization to the trans form.

Spectroscopy Workflow Diagram

Workflow for Spectroscopic Analysis of Isomerization

[Click to download full resolution via product page](#)

Caption: UV-Vis spectroscopy workflow for photoisomerization analysis.

Safety and Handling

4-Methoxyazobenzene is classified as an irritant. Appropriate safety precautions should be taken during handling and storage.

Hazard Identification:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Precautionary Measures:

- Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, gloves, and eye/face protection.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles.
 - Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.
 - Respiratory Protection: Use a NIOSH/MSHA-approved respirator if dust is generated or exposure limits are exceeded.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyazobenzene | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyazobenzene | 2396-60-3 | FM10868 | Biosynth [biosynth.com]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-METHOXYAZOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 6. Trans–Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxyazobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581613#4-methoxyazobenzene-cas-number-2396-60-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com